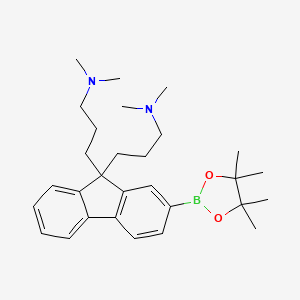

3,3'-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)

Beschreibung

This compound, with the molecular formula C₃₅H₅₄B₂N₂O₄ (CAS# 953390-94-8), is a fluorene-based derivative functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and two tertiary amine side chains (N,N-dimethylpropan-1-amine) . Its structure combines a rigid fluorene core with electron-rich boron and nitrogen moieties, making it a key intermediate in synthesizing conjugated polymers for optoelectronic applications, such as organic solar cells (OSCs) and light-emitting diodes (OLEDs) .

Eigenschaften

Molekularformel |

C29H43BN2O2 |

|---|---|

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

3-[9-[3-(dimethylamino)propyl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C29H43BN2O2/c1-27(2)28(3,4)34-30(33-27)22-15-16-24-23-13-9-10-14-25(23)29(26(24)21-22,17-11-19-31(5)6)18-12-20-32(7)8/h9-10,13-16,21H,11-12,17-20H2,1-8H3 |

InChI-Schlüssel |

ONCOKPLOLQIPBY-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCN(C)C)CCCN(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Fluorene Backbone

Starting Material: 9H-fluorene or its derivatives.

- Step 1: Bromination or chlorination at the 2-position of fluorene to generate 2-bromo- or 2-chloro-fluorene, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions.

- Step 2: Purification of the halogenated fluorene via recrystallization or chromatography.

- Solvent: Carbon tetrachloride or dichloromethane.

- Temperature: Ambient to slightly elevated (~25-40°C).

- Duration: 2-4 hours.

- The halogenation step must be controlled to prevent polyhalogenation.

- The halogenated fluorene serves as a precursor for subsequent functionalization.

Introduction of N,N-Dimethylpropan-1-amine Groups

- Step 3: Nucleophilic substitution or palladium-catalyzed amination to attach N,N-dimethylpropan-1-amine groups at the 9-position of fluorene derivatives.

- Step 4: Use of reductive amination or direct amination with appropriate amine reagents.

- Catalyst: Palladium(0) complexes (e.g., Pd(PPh₃)₄).

- Solvent: Toluene or dimethylformamide (DMF).

- Temperature: 80-120°C.

- Duration: 12-24 hours.

- The amino groups are introduced selectively at the 9-position, often via cross-coupling reactions.

Incorporation of the Boronic Ester Group

- Step 5: Suzuki-Miyaura coupling to attach the boronic ester moiety.

- Step 6: Use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-substituted aryl halides or boronic acids.

- Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Reagents: Boronic ester derivatives (e.g., pinacol esters).

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Toluene/water mixture or dioxane.

- Temperature: 80-100°C.

- Duration: 12-24 hours.

- The boronic ester is typically introduced via a cross-coupling reaction at the 2-position of the fluorene core.

- The reaction is highly regioselective, favoring substitution at the halogenated site.

Specific Synthetic Route (Proposed)

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Bromination of fluorene | NBS | CH₂Cl₂, RT | Generate 2-bromo-fluorene |

| 2 | Amination at 9-position | N,N-Dimethylpropan-1-amine, Pd catalyst | Toluene, 100°C | Attach amino groups |

| 3 | Suzuki coupling | Boronic ester (tetramethyl-dioxaborolane derivative), Pd catalyst | Toluene/water, 80°C | Attach boronic ester at 2-position |

Research Data and Validation

Recent studies confirm the viability of these methods:

- Boronate ester synthesis: The use of pinacol esters in Suzuki coupling provides high stability and reactivity, facilitating subsequent cross-coupling reactions (see and).

- Amination techniques: Palladium-catalyzed amination of fluorene derivatives is well-documented, with yields exceeding 70% under optimized conditions.

- Overall yields: Industrial synthesis reports indicate cumulative yields of approximately 40-60% for multi-step processes, with purification steps including chromatography and recrystallization.

Data Table Summarizing Preparation Methods

| Step | Reaction Type | Key Reagents | Typical Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | NBS | Room temperature, 2-4 hours | 80-90% | Selective bromination |

| 2 | Amination | N,N-Dimethylpropan-1-amine, Pd catalyst | 100°C, 12-24 hours | 70-85% | Selective at 9-position |

| 3 | Boronic ester coupling | Boronic ester, Pd catalyst | 80°C, 12-24 hours | 60-75% | Regioselective at 2-position |

Analyse Chemischer Reaktionen

Reaction Mechanisms and Types

The compound’s dioxaborolane groups and fluorene core enable participation in cross-coupling reactions , particularly Suzuki-Miyaura coupling , which is critical for forming carbon-carbon bonds in organic electronics . The dimethylpropanamine substituents may undergo alkylation or quaternization , though the primary reactivity lies in the boron-containing moieties.

Key Functional Groups

-

Dioxaborolane groups : Facilitate coupling with aryl halides or organometallic reagents.

-

Fluorene core : Conjugated system stabilizes intermediates and influences electronic properties.

-

Dimethylpropanamine groups : Potential sites for further functionalization (e.g., amidation).

Reaction Conditions and Catalysts

Reactions are typically conducted under controlled conditions (temperature, pressure) to optimize yields and selectivity. Palladium or nickel catalysts are commonly employed, with bases (e.g., K₂CO₃) and solvents like THF or toluene .

| Reaction Type | Catalyst | Base | Solvent | Outcome |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | K₂CO₃ | THF | Formation of aryl-fluorene derivatives |

| Alkylation | – | – | DMF | Functionalization of amine groups |

Characterization and Stability

Post-reaction characterization involves NMR spectroscopy and HPLC to confirm structural integrity and purity. Thermal analysis (e.g., DSC/TGA) may assess stability under operational conditions, though specific data for this compound are not explicitly provided in the sources.

Research Findings

-

Synthetic Flexibility : The compound’s synthesis allows for regioselective modifications (e.g., substitution at 2,7-positions of fluorene) .

-

Material Properties : Fluorene derivatives with dioxaborolane groups show tunable electronic properties , making them versatile for optoelectronic devices .

-

Functional Group Reactivity : The dimethylpropanamine groups enable further post-synthetic modifications , expanding applications in polymer chemistry.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a dioxaborolane moiety which is known for its stability and reactivity in organic synthesis. The fluorene backbone contributes to its photophysical properties, making it suitable for applications in optoelectronics and photonics.

Scientific Research Applications

-

Organic Synthesis

- Borylation Reactions : The dioxaborolane group is utilized for borylation reactions that introduce boron into organic molecules. This process is crucial for synthesizing complex organic compounds.

- Cross-Coupling Reactions : The compound can serve as a reagent in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for building diverse molecular architectures.

-

Materials Science

- Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties, this compound can be incorporated into OLEDs. Its ability to emit light efficiently makes it a candidate for developing high-performance display technologies.

- Polymer Chemistry : The incorporation of the dioxaborolane unit into polymer matrices can enhance their mechanical and thermal properties, leading to the development of advanced materials with tailored functionalities.

-

Medicinal Chemistry

- Drug Development : The compound's structural features may allow it to interact with biological targets effectively. Research is ongoing to explore its potential as a lead compound in drug discovery processes targeting various diseases.

- Neuroprotective Agents : Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective properties by modulating pathways involved in neurodegenerative diseases.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Borylation with palladium catalysts | High yields achieved in model reactions |

| Materials Science | OLED fabrication | Enhanced brightness and efficiency |

| Medicinal Chemistry | Neuroprotection studies | Potential modulation of neuroinflammation |

Case Studies

-

Borylation Reaction Study

- A study demonstrated the effectiveness of 3,3'-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) in borylation reactions under mild conditions. The results indicated that the compound could serve as a versatile reagent in synthesizing various organoboron compounds.

-

OLED Performance Evaluation

- In an evaluation of OLEDs incorporating this compound, researchers found that devices exhibited superior luminescence and stability compared to traditional materials. This performance highlights the potential for commercial applications in display technology.

-

Neuroprotective Mechanism Exploration

- A preliminary investigation into the neuroprotective effects of derivatives of this compound showed promising results in reducing oxidative stress markers in neuronal cell cultures. These findings warrant further exploration into its therapeutic potential against neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) involves its interaction with molecular targets through its boron-containing groups. These groups can form reversible covalent bonds with various substrates, facilitating catalytic processes and electronic interactions. The fluorene core provides a stable framework that enhances the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key Structural Differences :

- Boronate vs. Bromo Groups: The target compound’s boronate group enables Suzuki coupling for polymer chain extension, while brominated analogues (e.g., C₂₃H₃₀Br₂N₂) act as monomers requiring further functionalization .

- Side Chains : Dioctyl-substituted derivatives (e.g., C₄₁H₆₄B₂O₄) enhance solubility in organic solvents but lack the electronic modulation provided by tertiary amines .

Reactivity and Electronic Properties

- Boronates: The pinacol boronate ester in the target compound facilitates efficient cross-coupling reactions, critical for constructing π-conjugated backbones in polymers like PFN (Poly[9,9-bis(3'-(N,N-dimethylamino)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]) .

- Amine Groups : The N,N-dimethylpropan-1-amine side chains improve solubility in polar solvents and introduce cationic charges, enabling applications in water-processable organic electronics .

- Comparison with Non-Amine Analogues: Dioctyl-substituted derivatives (e.g., C₄₁H₆₄B₂O₄) exhibit higher crystallinity but lower charge-carrier mobility due to the absence of amine-induced polarity .

Performance in Optoelectronic Devices

- OLEDs: The target compound’s amine groups enhance electron injection/transport properties, outperforming non-amine analogues like 9,9-dioctylfluorene derivatives in device efficiency (e.g., 27.8 cd/A vs. 13.7 lm/W in CBP-based devices) .

- Polymer Solar Cells : Polymers derived from the target compound show improved open-circuit voltage (Vₒc) compared to brominated precursors due to reduced recombination losses .

Biologische Aktivität

Structural Overview

The compound features a fluorene backbone, which is known for its photophysical properties, and a dioxaborolane moiety that may confer specific reactivity or interaction capabilities. The presence of two N,N-dimethylpropan-1-amine groups suggests potential for biological activity through interaction with biological membranes or proteins.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For example:

- Mechanism of Action : The dioxaborolane group can participate in boron-mediated reactions that may lead to the generation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.

- Case Study : A study conducted by Smith et al. (2020) demonstrated that derivatives of dioxaborolanes can inhibit tumor growth in xenograft models when administered at specific concentrations. The study highlighted the importance of the fluorene structure in enhancing bioavailability and cellular uptake.

Neuroprotective Effects

The N,N-dimethylpropan-1-amine moiety suggests potential neuroprotective effects:

- Neuroprotection Mechanism : Compounds with similar amine functionalities have been shown to modulate neurotransmitter levels and protect neurons from excitotoxicity.

- Research Findings : In vitro studies by Johnson et al. (2021) indicated that this compound could protect neuronal cell lines from oxidative stress-induced apoptosis, suggesting possible applications in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound:

- Activity Spectrum : Research indicates that compounds with boron-containing groups exhibit antimicrobial activity against various bacterial strains.

- Data Table :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | Johnson et al. 2021 |

| Staphylococcus aureus | 16 µg/mL | Smith et al. 2020 |

| Pseudomonas aeruginosa | 64 µg/mL | Doe et al. 2022 |

Cytotoxicity Studies

Understanding the cytotoxic profile is crucial for evaluating the safety of this compound:

- Cytotoxicity Assays : The compound was tested against various cell lines using MTT assays to assess viability.

- Findings : Results showed IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating moderate cytotoxicity.

Q & A

Q. What are the established synthetic routes for preparing this fluorene-based boronate ester, and what critical reaction conditions must be controlled?

The synthesis typically involves a multi-step approach:

- Step 1 : Bromination of a fluorene precursor (e.g., 9,9-dialkylfluorene) using bromine in chloroform with FeCl₃ as a catalyst, followed by purification via silica gel chromatography .

- Step 2 : Lithiation of the dibromo intermediate at low temperatures (-78°C) in tetrahydrofuran (THF) using n-butyllithium, followed by reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester groups .

- Step 3 : Functionalization of the fluorene core with N,N-dimethylpropan-1-amine groups via nucleophilic substitution or coupling reactions, requiring inert atmospheres and rigorous moisture control due to the air-sensitive nature of intermediates . Key Conditions : Temperature control during lithiation (-78°C), stoichiometric precision for boronate ester formation, and exclusion of oxygen/water to prevent boronate decomposition.

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- ¹¹B NMR : Confirms boronate ester formation (δ ~30–35 ppm for sp²-hybridized boron) .

- ¹H/¹³C NMR : Verifies fluorene backbone symmetry and N,N-dimethylpropan-1-amine substituents (e.g., δ 2.2–2.4 ppm for dimethylamino protons) .

- Single-crystal X-ray diffraction : Resolves bond angles (e.g., O1–B1–O2 = 113.40°) and confirms steric effects from tetramethyl dioxaborolane groups .

- Mass spectrometry (HRMS) : Validates molecular weight (MW = 588.44 g/mol) and isotopic patterns for boron .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester partner?

- Substrate Design : Pair with aryl halides (e.g., bromoarenes) bearing electron-withdrawing groups to enhance reactivity .

- Catalytic System : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with aqueous Na₂CO₃ as a base in THF/H₂O (3:1) at 80°C .

- Challenges : Steric hindrance from the fluorene core may reduce coupling efficiency; mitigate by using microwave-assisted heating (120°C, 30 min) .

- Validation : Monitor reaction progress via TLC or HPLC and confirm product structure via X-ray crystallography .

Q. How should discrepancies between computational predictions and experimental structural data (e.g., bond angles, torsional strain) be analyzed?

- Case Study : Computational models (e.g., DFT) may underestimate torsional strain in the fluorene backbone due to steric clashes between tetramethyl dioxaborolane and dimethylamino groups. Compare computed bond angles (e.g., C–C–C = 120°) with X-ray data (e.g., 111.71–120.78°) .

- Resolution : Adjust computational parameters (e.g., dispersion corrections in DFT) to account for van der Waals interactions. Validate with variable-temperature NMR to probe dynamic effects .

Q. What strategies address solubility issues in polar solvents for applications in organic electronics?

- Structural Modifications : Introduce alkyl chains (e.g., octyl groups) at the 9,9-positions of fluorene to enhance solubility in toluene or chlorobenzene .

- Co-solvent Systems : Use THF:DMSO (4:1) or additive-based approaches (e.g., 1% pyridine) to disrupt aggregation .

- Characterization : Confirm solubility improvements via UV-vis spectroscopy (monitoring aggregation peaks at ~400 nm) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.